molecular formula C20H21ClN2O3 B247153 N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Cat. No. B247153
M. Wt: 372.8 g/mol
InChI Key: UZWZNCWSNIJEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CpdA, and it belongs to the class of indole-2-carboxamides.

Mechanism Of Action

The mechanism of action of N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the activation of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism, resulting in the anti-inflammatory and anti-tumor effects of this compound.
Biochemical and Physiological Effects:
N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARδ, which allows researchers to study the effects of PPARδ activation without the interference of other nuclear receptors. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is to further investigate its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on metabolic disorders, such as obesity and diabetes. Additionally, the development of more soluble analogs of this compound could improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent.
In conclusion, N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a compound with significant potential in various fields of scientific research. Its specificity for PPARδ, anti-inflammatory, anti-tumor, and immunomodulatory properties make it a promising therapeutic agent for the treatment of various diseases. Further research on this compound could lead to the development of more effective treatments for these diseases.

Synthesis Methods

The synthesis of N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 5,7-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-acetic acid to form the desired product.

Scientific Research Applications

N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-[1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide

InChI

InChI=1S/C20H21ClN2O3/c1-12-10-13(2)19-15(11-12)18(22-14(3)24)20(25)23(19)8-9-26-17-7-5-4-6-16(17)21/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24)

InChI Key

UZWZNCWSNIJEOS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3Cl)NC(=O)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3Cl)NC(=O)C)C

Origin of Product

United States

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